

Application Note: Formulation & Processing of Polyurea Spray Coatings

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Compound of Interest

Compound Name: 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline

CAS No.: 93859-43-9

Cat. No.: B12680824

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Executive Summary

Polyurea spray coatings represent a unique class of step-growth polymers formed by the rapid nucleophilic addition of polyamines to polyisocyanates. Unlike polyurethanes, this reaction requires no catalyst and proceeds within seconds, necessitating high-pressure impingement mixing. This guide provides a rigorous protocol for formulating, processing, and characterizing two-component (2K) polyurea systems, focusing on the control of microphase separation between hard (urea) and soft (polyether) segments to tailor mechanical performance.

Scientific Principles & Reaction Kinetics

The Chemistry of Cure

The core reaction is the interaction between an isocyanate (

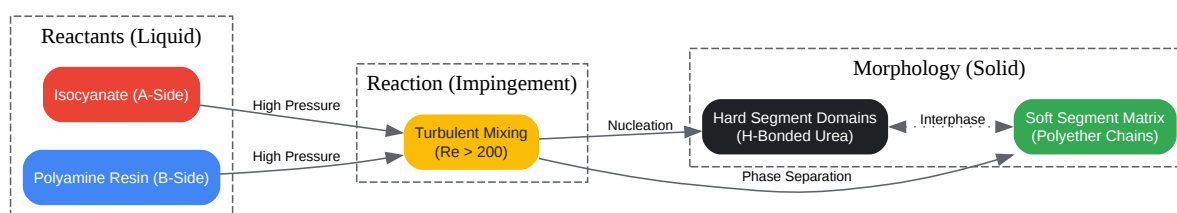
) and a primary or secondary amine (

or

-).
- Kinetics: The reaction is autocatalytic and extremely fast (), typically reaching gelation in 2–15 seconds.
 - Thermodynamics: The urea linkage is highly polar, forming strong bidentate hydrogen bonds. This drives microphase separation, where "hard" urea domains segregate from the "soft" polyether matrix, creating a physical crosslink network that grants the material its high tensile strength and elongation.

Microphase Separation Diagram

The following diagram illustrates the morphological development during cure.



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Figure 1: Transformation from liquid precursors to a microphase-separated elastomer network.

Formulation Protocol

Raw Material Selection

A standard polyurea formulation consists of a 1:1 volume ratio of the A-Side (Isocyanate) and B-Side (Resin Blend).

A-Side: The Prepolymer

To match viscosities and control exotherm, pure MDI (Methylene Diphenyl Diisocyanate) is rarely used. Instead, a quasi-prepolymer is synthesized.

- Base: 4,4'-MDI (crystalline solid) or Modified MDI (liquid).
- Modifier: Polyether diol (MW 2000).
- Target NCO: 15–16%.
- Why: This NCO content provides an optimal balance between viscosity (~600–1000 cps at 25°C) and reactivity.

B-Side: The Resin Blend

The B-side must be hydroxyl-free to be a "pure" polyurea.

- Polyetheramines (Soft Segment):
 - Jeffamine D-2000:[1][2][3] Primary difunctional amine (backbone).
 - Jeffamine T-5000: Trifunctional amine (crosslinker, reduces shrinkage).
- Chain Extenders (Hard Segment):
 - DETDA (Diethyltoluenediamine): Aromatic diamine.[4] Critical for building hard segments and thermal stability.
- Additives:
 - Adhesion Promoters: Silanes (e.g., A-187).
 - Pigments: TiO₂ or Carbon Black (dispersed in amine).

Standard Formulation Table (Industrial Reference)

Component	Function	Parts by Weight (pbw)	Notes
A-SIDE	100.0		
MDI Prepolymer	Reactant	100.0	~15% NCO content. [1]
B-SIDE	~100.0	Adjust for 1.05 Index	
Jeffamine D-2000	Soft Segment	55.0 - 65.0	Provides flexibility.
Jeffamine T-5000	Crosslinker	10.0 - 15.0	Reduces set time.
DETDA	Chain Extender	20.0 - 25.0	Builds hardness/heat resistance.
Pigment Paste	Colorant	2.0 - 5.0	Dispersed in amine.
Total Index	1.05 - 1.10	Excess NCO ensures full cure.	

Stoichiometric Calculation Protocol

To formulate a balanced system, you must calculate the Amine Equivalent Weight (AEW) of the B-side to match the Isocyanate Equivalent Weight (IEW) of the A-side.

- Calculate IEW (A-Side):

Example: For 15.5% NCO,

.

- Calculate AEW (B-Side Blend):
 - Jeffamine D-2000 AEW: ~500 g/eq.
 - DETDA AEW: 89 g/eq.
- Determine Mix Ratio: Ideally, formulate the B-side density and AEW such that the volume ratio is 1:1. This simplifies the pumping equipment.

Application Protocol: Impingement Mixing

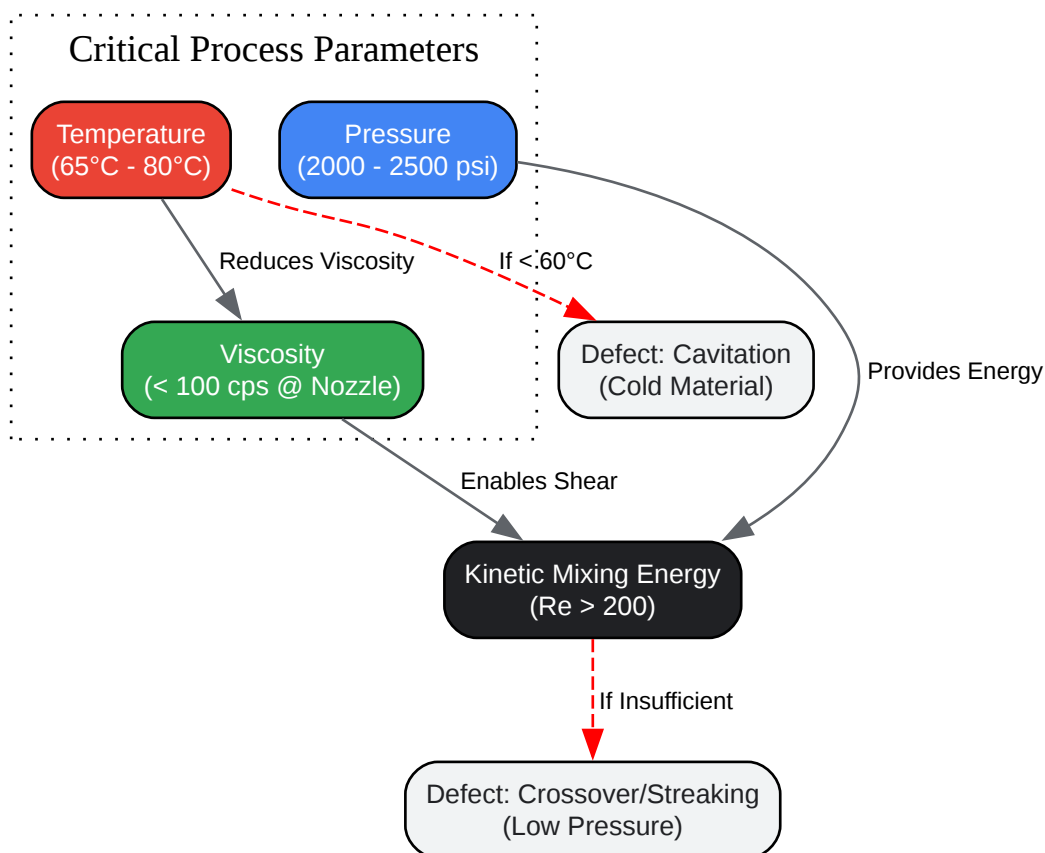
Equipment Requirements

Standard static mixers cannot handle the 5-second gel time. High-pressure impingement mixing is mandatory.

- Machine: Graco Reactor (E-XP2 or H-XP3) or equivalent.
- Gun: Fusion AP or equivalent air-purge gun.
- Heaters: Independent control for A and B lines.

Process Window Diagram

The relationship between temperature, pressure, and mixing efficiency is critical.[5]



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Figure 2: Process parameter map for defect-free spray application.

Step-by-Step Spray Protocol

- Surface Preparation:
 - Substrate must be profiled (CSP 3-5 for concrete, NACE No. 2 for steel).
 - Moisture Check: Substrate moisture < 5%. While polyurea is moisture-tolerant, trapped water causes blistering after cure due to vapor pressure.
- System Startup:
 - Recalibrate pressure balance. A/B pressure differential must be < 200 psi.
 - Preheat material to 70°C (160°F).
- Application:
 - Spray perpendicular to the surface at a distance of 60–80 cm.
 - Apply in a "cross-hatch" pattern to ensure uniform thickness.
 - Tack-Free Time: Check formulation spec (usually 5–10 seconds).
- Shutdown:
 - Engage safety lock.
 - Grease gun chamber immediately to prevent isocyanate crystallization.

Characterization & Quality Control

For research validation, the following ASTM standards are required:

Property	Test Method	Typical Value	Significance
Tensile Strength	ASTM D412	15 – 25 MPa	Indicates hard segment cohesion.
Elongation	ASTM D412	300% – 600%	Indicates soft segment flexibility.
Tear Strength	ASTM D624	60 – 100 N/mm	Critical for protective durability.
Hardness	ASTM D2240	40D – 55D	Balance of touch/stiffness.
Taber Abrasion	ASTM D4060	< 20 mg loss	Wear resistance (CS-17 wheel).

Troubleshooting Guide

Problem: Blistering

- Cause: Substrate outgassing (pinholes in concrete) or moisture contamination in the B-side drum.
- Solution: Apply a thin primer (epoxy or PU) to seal the substrate before spraying.

Problem: "Crunchy" Overspray

- Cause: Spray gun too far from surface; material gels in mid-air.
- Solution: Reduce standoff distance to < 80 cm.

Problem: Off-Color / Streaking

- Cause: Impingement mixing failure (pressure loss on one side).
- Solution: Check gun filters and mix chamber ports for clogging.

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